N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C19H18N6O3S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N6O3S2/c1-11-6-17(25-18(22-11)20-10-21-25)29-9-16(26)24-19-23-13(8-30-19)12-4-5-14(27-2)15(7-12)28-3/h4-8,10H,9H2,1-3H3,(H,23,24,26) |
InChI Key |
ZHHGENJRZMETST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SCC(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The 4-(3,4-dimethoxyphenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole condensation (Fig. 1A):
- Reactants :
- Mechanism : Nucleophilic substitution followed by cyclization.
- Yield : ~75–85% after recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 45 min | |
| Solvent | Ethanol | |
| Purification | Saturated NaHCO₃ wash |
Triazolopyrimidine-Thiol Synthesis
The 5-methyltriazolo[1,5-a]pyrimidin-7-thiol is prepared via:
- Cyclization : 7-Chloro-5-methyltriazolopyrimidine treated with thiourea in DMF (80°C, 4 h).
- Workup : Acid precipitation (HCl) and filtration.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | 80°C | |
| Yield | 68–72% |
Acetamide Coupling
The final step involves coupling the thiazole-2-amine with the triazolopyrimidine-thiol via a bromoacetamide linker (Fig. 1B):
- Step 1 : Thiazole-2-amine + bromoacetyl bromide → N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-bromoacetamide.
- Conditions : DCM, triethylamine (0°C → RT, 2 h).
- Step 2 : Bromoacetamide + triazolopyrimidine-thiol → Target compound.
- Conditions : DMF, K₂CO₃ (60°C, 6 h).
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DMF | 82% → 89% |
| Base | K₂CO₃ | 75% → 89% |
| Temp | 60°C | 70% → 89% |
Purification & Characterization
- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Spectroscopic Data :
Industrial Scalability
- Flow Reactors : Continuous flow systems reduce reaction time by 40%.
- Automated Crystallization : Enhances purity to >99%.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
- CAS Registry Number : 1091584-55-2
- Molecular Formula : C₁₉H₁₈N₆O₃S₂
- Molar Mass : 442.51 g/mol .
Structural Features: The compound integrates a 1,3-thiazole ring substituted with a 3,4-dimethoxyphenyl group at position 4, linked via an acetamide bridge to a 1,2,4-triazolo[1,5-a]pyrimidine scaffold. The latter bears a methyl group at position 5 and a sulfanyl (-S-) moiety at position 5.
Structural Analogs
Triazolo[1,5-a]pyrimidine Acetamides :
-
- Structure : 2-(3,4-Dimethoxyphenyl)-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetamide.
- Key Differences : Replaces the thiazole ring with a phenyl-substituted triazolopyrimidine.
- Activity : Evaluated as an anti-tubercular agent, showing moderate efficacy against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) .
Thiazole-Oxadiazole Hybrids ():
- Example: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. Key Differences: Oxadiazole replaces triazolopyrimidine; sulfanyl group at a different position. Synthesis: Involves multi-step protocols with hydrazine, carbon disulfide, and LiH-mediated coupling .
Functional Analogs
Antimicrobial Agents :
Radioactive Tracers :
Comparative Analysis of Key Properties
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a compound with significant potential in medicinal chemistry. Its complex structure suggests diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N6O3S2, with a molecular weight of 442.51 g/mol. The compound features a thiazole ring and a triazolopyrimidine moiety, both known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O3S2 |
| Molecular Weight | 442.51 g/mol |
| CAS Number | 1091584-55-2 |
Biological Activity Overview
The biological activity of this compound has been explored through various pharmacological studies. The following sections detail its antimicrobial, anticancer, and other relevant activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
-
Antibacterial Activity : Studies have shown that similar thiazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity.
Study Reference Bacterial Strains Tested Results Kumar et al. (2010) Staphylococcus aureus, E. coli MIC values ranging from 31.25 to 125 µg/mL
Anticancer Activity
The potential anticancer properties of thiazole derivatives have been extensively documented:
-
Cell Line Studies : In vitro studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cell lines such as Jurkat and A-431.
Compound ID IC50 (µg/mL) Cell Line Compound 13 <1.98 Jurkat Compound 14 <1.61 A-431
Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic interactions, which may contribute to their cytotoxic effects.
Case Study 1: Synthesis and Evaluation
A study by Shiradkar et al. (2007) synthesized various thiazole derivatives and evaluated their biological activities. Among these, the compound N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide exhibited promising results against multiple cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the phenyl ring significantly impact the biological activity of thiazole derivatives. The introduction of methyl groups at para positions resulted in enhanced anticancer activity compared to their unsubstituted counterparts.
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions to assemble the thiazole and triazolopyrimidine moieties. A critical step is the formation of the acetamide bridge via coupling reactions. For example, EDCI/HOBt-mediated amidation (commonly used in peptide synthesis) can link the thiazole and triazolopyrimidine fragments under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or THF at 0–25°C . Intermediate purification via column chromatography or recrystallization ensures high yields (>70% in optimized protocols). Reaction progress is monitored by TLC, and final product purity is confirmed by NMR and mass spectrometry .
Basic: Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent patterns (e.g., methoxy groups on the phenyl ring, methyl on triazolopyrimidine) and confirm connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography: SHELXL refinement resolves crystal structures, confirming bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC: Assesses purity (>95% for biological assays) and monitors stability under varying pH/temperature .
Advanced: How can computational methods predict binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like Plasmodium falciparum DHODH or bacterial enzymes. Key steps include:
- Protein Preparation: Retrieve target structures from PDB (e.g., 4CQ8 for PfDHODH) and optimize protonation states.
- Ligand Parameterization: Assign partial charges to the compound using Gaussian-based DFT calculations.
- Docking Analysis: Identify binding poses with favorable ΔG values (e.g., −9.0 kcal/mol) and hydrogen bonds with residues like Arg265 .
- Validation: Compare results with experimental IC50 data from enzyme inhibition assays .
Advanced: How to resolve crystallographic data using SHELX programs?
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain reflection data.
- Structure Solution: SHELXD identifies initial phases via dual-space methods, leveraging the compound’s heavy atoms (e.g., sulfur) .
- Refinement: SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 0.05). Twinning or disorder is addressed using PART commands .
- Validation: Check CIF files with PLATON for missed symmetry or solvent-accessible voids .
Advanced: What strategies optimize yield in multi-step synthesis?
- Coupling Reaction Optimization: Use excess EDCI (1.5 equiv) and HOBt (1.2 equiv) in DMF at 0°C to minimize side reactions .
- Purification: Gradient elution (hexane/ethyl acetate) in flash chromatography isolates intermediates. Recrystallization in ethanol removes unreacted starting materials .
- Scale-Up: Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., 2-hour residence time for amidation) .
Advanced: How to analyze discrepancies in biological activity data?
- Purity vs. Activity: Low-purity batches (<90%) may reduce potency. Validate via HPLC and retest .
- Assay Conditions: Compare MIC values across bacterial strains (e.g., S. aureus vs. E. coli) under standardized CLSI guidelines .
- Structural Analogues: Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers .
Advanced: How to design SAR studies for this compound?
- Core Modifications: Replace the thiazole with oxadiazole (e.g., 1,3,4-oxadiazole) and evaluate changes in logP and solubility .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to assess impact on target binding .
- Biological Testing: Use dose-response curves (IC50) and cytotoxicity assays (e.g., HepG2 cells) to establish therapeutic indices .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
- Reaction Solvents: Transition from DMF (toxic) to biodegradable solvents like cyclopentyl methyl ether (CPME) .
- Process Control: Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor intermediate formation .
- Regulatory Compliance: Ensure compliance with ICH Q3A/B guidelines for impurity profiling (<0.1% for unknown impurities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
